4-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-2-hydroxybenzoic acid
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Overview
Description
4-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-2-hydroxybenzoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidinone ring attached to a hydroxybenzoic acid moiety, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-2-hydroxybenzoic acid typically involves the reaction of 3,3-dimethyl-2,5-dioxopyrrolidin-1-yl acetic acid with 2-hydroxybenzoic acid under specific conditions. The reaction is carried out in a solvent such as ethanol or water, and the mixture is heated to facilitate the formation of the desired product. The crude product is then purified through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using techniques such as distillation, crystallization, or filtration. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
4-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
4-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Mechanism of Action
The mechanism of action of 4-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxybenzoic acid moiety can interact with enzymes and receptors, modulating their activity. The pyrrolidinone ring may contribute to the compound’s stability and binding affinity, enhancing its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid
- 2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid
- 3,3-dimethyl-2,5-dioxopyrrolidin-1-yl acetic acid
Uniqueness
4-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-2-hydroxybenzoic acid is unique due to the presence of both a hydroxybenzoic acid moiety and a pyrrolidinone ring.
Properties
CAS No. |
1492605-44-3 |
---|---|
Molecular Formula |
C13H13NO5 |
Molecular Weight |
263.2 |
Purity |
95 |
Origin of Product |
United States |
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